tert-Butyl (2S,6R)-6-amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine-4-acetate
Overview
Description
Tert-Butyl (2S,6R)-6-amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine-4-acetate is a useful research compound. Its molecular formula is C15H22N2O3S2 and its molecular weight is 342.5 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl (2S,6R)-6-amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine-4-acetate (CAS No. 112968-38-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H22N2O3S2
- Molecular Weight : 342.48 g/mol
- Melting Point : 81-82 °C
- Density : 1.224 g/cm³
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing a range of pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of thiazepine compounds exhibit antimicrobial properties. In vitro studies have shown that related thiazepine derivatives possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds often fall below clinically relevant thresholds, suggesting potential therapeutic applications in treating bacterial infections .
Antitumor Activity
A study focusing on the antitumor effects of thiazepine derivatives demonstrated that certain compounds within this class exhibit cytotoxicity against multiple cancer cell lines. For example, compounds similar to this compound showed GI50 values ranging from 15 to 30 µM against various cancer cell lines such as MDA-MB-435 (breast cancer) and PC-3 (prostate cancer) .
Case Studies and Research Findings
The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its activity may involve:
- Inhibition of DNA synthesis : Some thiazepine derivatives interfere with nucleic acid metabolism in bacteria and cancer cells.
- Disruption of cell membrane integrity : Certain compounds may compromise the structural integrity of microbial cell membranes.
- Induction of apoptosis in cancer cells : The ability to trigger programmed cell death pathways in malignant cells has been noted in related studies.
Properties
IUPAC Name |
tert-butyl 2-[(2S,6R)-6-amino-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-15(2,3)20-13(18)8-17-7-12(11-5-4-6-21-11)22-9-10(16)14(17)19/h4-6,10,12H,7-9,16H2,1-3H3/t10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONWYQJUNYSOTA-JQWIXIFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CC(SCC(C1=O)N)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1C[C@H](SC[C@@H](C1=O)N)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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